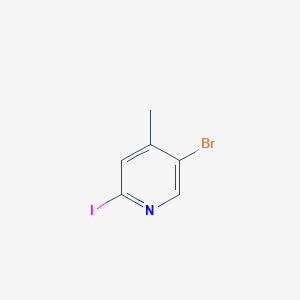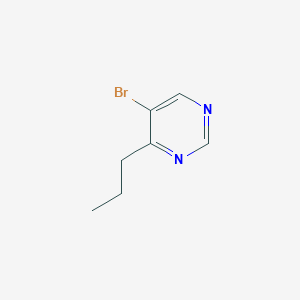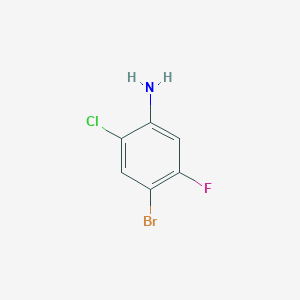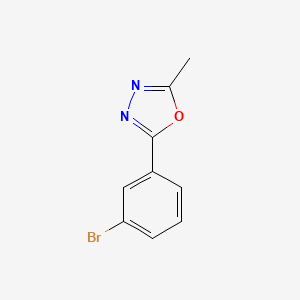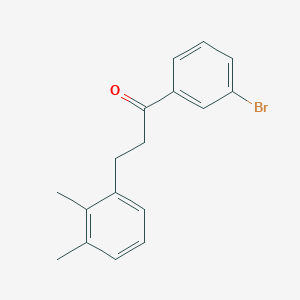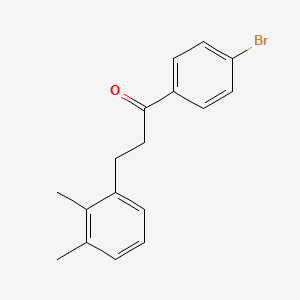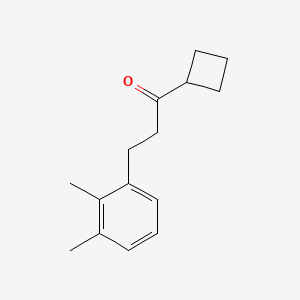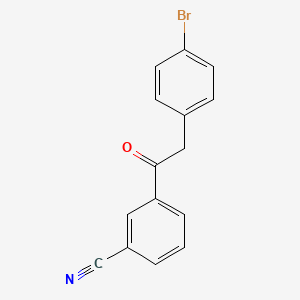
2-(4-Bromophenyl)-3'-cyanoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3'-cyanoacetophenone (BP-CACP) is an organic compound that has become increasingly important in the field of organic synthesis due to its versatile reactivity and potential applications in organic chemistry. BP-CACP is a brominated phenyl compound, containing a cyanoacetophenone group. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as dichloromethane, ethanol and acetone.
Applications De Recherche Scientifique
4-Bromophenethyl Alcohol
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application would depend on the synthesis process being used. Typically, this would involve reaction with other chemicals under controlled conditions .
- Results or Outcomes : The outcome of using this compound in synthesis is the production of new chemical compounds .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These derivatives have been studied for their antimicrobial and anticancer properties .
- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against a human breast adenocarcinoma cancer cell line .
- Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity, and two were found to be active against the breast cancer cell line .
4-Bromophenethyl Alcohol
- Scientific Field : Organic Chemistry
- Application Summary : This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application : The specific methods of application would depend on the synthesis process being used. Typically, this would involve reaction with other chemicals under controlled conditions .
- Results or Outcomes : The outcome of using this compound in synthesis is the production of new chemical compounds .
4-Bromophenylacetic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various hydrazone derivatives .
- Methods of Application : The compound is refluxed with hydrazine to produce 2-(4-bromophenyl)acetohydrazide. Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes .
- Results or Outcomes : At least 19 of these hydrazones are known .
4-Bromophenethyl Alcohol
- Scientific Field : Organic Chemistry
- Application Summary : This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application : The specific methods of application would depend on the synthesis process being used. Typically, this would involve reaction with other chemicals under controlled conditions .
- Results or Outcomes : The outcome of using this compound in synthesis is the production of new chemical compounds .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These derivatives have been studied for their antimicrobial and anticancer properties .
- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against a human breast adenocarcinoma cancer cell line .
- Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity, and two were found to be active against the breast cancer cell line .
Propriétés
IUPAC Name |
3-[2-(4-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSXKWLTBAMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642311 |
Source


|
| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3'-cyanoacetophenone | |
CAS RN |
898784-14-0 |
Source


|
| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

